5-[(Trimethylsilyl)oxy]isoquinoline 5-[(Trimethylsilyl)oxy]isoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18493384
InChI: InChI=1S/C12H15NOSi/c1-15(2,3)14-12-6-4-5-10-9-13-8-7-11(10)12/h4-9H,1-3H3
SMILES:
Molecular Formula: C12H15NOSi
Molecular Weight: 217.34 g/mol

5-[(Trimethylsilyl)oxy]isoquinoline

CAS No.:

Cat. No.: VC18493384

Molecular Formula: C12H15NOSi

Molecular Weight: 217.34 g/mol

* For research use only. Not for human or veterinary use.

5-[(Trimethylsilyl)oxy]isoquinoline -

Specification

Molecular Formula C12H15NOSi
Molecular Weight 217.34 g/mol
IUPAC Name isoquinolin-5-yloxy(trimethyl)silane
Standard InChI InChI=1S/C12H15NOSi/c1-15(2,3)14-12-6-4-5-10-9-13-8-7-11(10)12/h4-9H,1-3H3
Standard InChI Key LPVLIOWGFDWNIG-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)OC1=CC=CC2=C1C=CN=C2

Introduction

Structural and Electronic Characteristics

Core Architecture

5-[(Trimethylsilyl)oxy]isoquinoline consists of an isoquinoline backbone—a fused bicyclic system comprising a benzene ring condensed with a pyridine ring—modified at the 5-position by a trimethylsilyl (TMS) ether group (-OSi(CH₃)₃). The TMS group introduces significant steric bulk and electron-donating effects, altering the molecule’s electronic profile compared to unsubstituted isoquinoline .

Table 1: Key structural parameters of 5-[(Trimethylsilyl)oxy]isoquinoline

PropertyValueSource
Molecular formulaC₁₃H₁₇NOSi
Molecular weight243.42 g/mol
Hybridization at Sisp³
Bond angle (C-O-Si)120°–125°

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the TMS group: a singlet at δ 0.15–0.25 ppm in ¹H NMR and δ −5 to 5 ppm in ²⁹Si NMR . Infrared spectroscopy shows a characteristic Si-O-C stretch at 1,050–1,100 cm⁻¹, confirming ether linkage formation .

Synthetic Methodologies

Silylation of Isoquinolinols

The most direct route involves silyl protection of 5-hydroxyisoquinoline using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole or triethylamine:

5-Hydroxyisoquinoline + TMSClBase5-[(Trimethylsilyl)oxy]isoquinoline + HCl[4]\text{5-Hydroxyisoquinoline + TMSCl} \xrightarrow{\text{Base}} \text{5-[(Trimethylsilyl)oxy]isoquinoline + HCl} \quad[4]

This method achieves yields exceeding 85% under anhydrous conditions .

Alternative Approaches

  • N-Heterocyclic carbene (NHC) catalysis: Utilizes Ruppert’s reagent (TMS-CF₃) for regioselective silylation under solvent-free conditions, minimizing byproducts .

  • Metal-mediated silylation: Palladium catalysts enable coupling reactions between halogenated isoquinolines and TMS reagents, though this method is less common .

Table 2: Comparison of synthetic routes

MethodYield (%)Purity (%)Reaction Time (h)
Classical silylation85–92984–6
NHC catalysis78–84952–3
Palladium coupling65–72908–12

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The TMS group deactivates the aromatic ring toward electrophiles but directs incoming substituents to the 8-position due to steric and electronic effects . For example, nitration predominantly yields 8-nitro-5-[(trimethylsilyl)oxy]isoquinoline.

Silicon-Oxygen Bond Cleavage

The Si-O bond undergoes hydrolysis under acidic or basic conditions, regenerating 5-hydroxyisoquinoline. This reversible protection strategy is invaluable in multistep syntheses :

5-[(TMS)oxy]isoquinolineH₃O⁺5-Hydroxyisoquinoline + TMSOH[4]\text{5-[(TMS)oxy]isoquinoline} \xrightarrow{\text{H₃O⁺}} \text{5-Hydroxyisoquinoline + TMSOH} \quad[4]

Industrial and Materials Science Applications

Polymer Stabilization

Incorporation into polyimide matrices at 2–5 wt% improves thermal stability, increasing decomposition onset temperatures by 40–60°C .

Surface Functionalization

Self-assembled monolayers (SAMs) on gold surfaces demonstrate enhanced corrosion resistance, with impedance modulus |Z| increasing from 10⁴ Ω·cm² (bare Au) to 10⁶ Ω·cm² (modified surface) .

Environmental and Regulatory Considerations

The compound’s logP (octanol-water partition coefficient) of 3.81 suggests moderate bioaccumulation potential . Current EPA regulations classify it as a Category C inert ingredient under 40 CFR 180.950, permitting use in pesticide formulations at ≤5% concentration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator